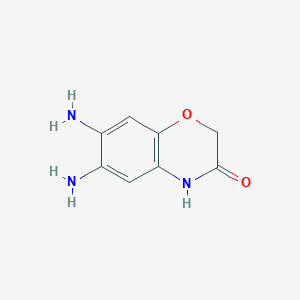

6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

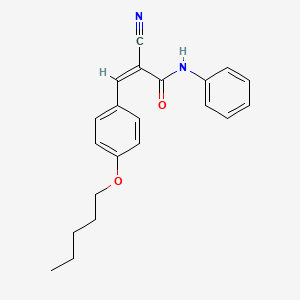

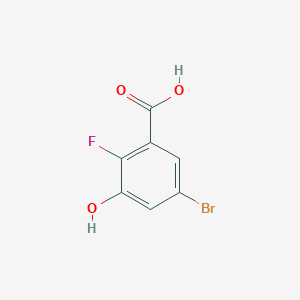

6,7-Diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one is an organic compound with the molecular formula C8H9N3O2 . It has an average mass of 179.176 Da and a monoisotopic mass of 179.069473 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to an oxazine ring (a six-member aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom) bearing a ketone group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For this compound, it has a molecular formula of C8H9N3O2, an average mass of 179.176 Da, and a monoisotopic mass of 179.069473 Da .Aplicaciones Científicas De Investigación

Ecological Role and Bioactivity

Compounds of the 1,4-benzoxazin-3-one class, including derivatives similar to 6,7-diamino-3,4-dihydro-2H-1,4-benzoxazin-3-one, have been extensively studied for their ecological roles and bioactivity. These compounds are known for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. They have potential applications as leads for natural herbicide models, reflecting their importance in the chemical defense mechanisms of plants. Analytical methodologies and ecotoxicologic effects, including toxicity on target and non-target organisms and degradation kinetics, are areas of active research. The development of new phytotoxicity bioassay techniques has been crucial in understanding these compounds' roles in ecological systems and their potential in developing pharmaceuticals due to the versatility and chemical simplicity of the benzoxazinone skeleton (Macias et al., 2009).

Allelochemicals from Gramineae

The synthesis and isolation of allelochemicals from the Gramineae family, including benzoxazinones and related compounds, have revealed their significant biological properties. These include antimicrobial, antifeedant, antifungal, and insecticidal properties, highlighting their agronomic utility. Large amounts of these compounds, obtained from natural sources like Zea mays and Secale cereale L., have facilitated degradation and phytotoxicity experiments. This research underscores the potential agronomic utility of these compounds, demonstrating a comprehensive review of methods for their synthetic obtention and highlighting the importance of their natural roles and applications in agriculture (Macias et al., 2006).

High-Performance Thermosets

Aromatic diamine-based benzoxazines, including derivatives of this compound, have been synthesized and studied for their application in creating high-performance thermosets. These thermosets, obtained by thermal curing of benzoxazines, demonstrate enhanced thermal properties compared to conventional materials. This research opens up new possibilities for using aromatic diamines in the design and development of advanced materials with superior thermal characteristics, offering potential applications in industries requiring materials that can withstand high temperatures (Lin et al., 2008).

Thermal Properties and Synthesis

The thermal properties and synthesis techniques of diamin type benzoxazine monomers have been a subject of study, revealing that compounds with different chemical structures exhibit varied thermal behaviors. This research has implications for understanding how structural variations in benzoxazine compounds can influence their thermal properties, which is crucial for their application in materials science and engineering. The ability to tailor these properties through chemical modifications opens up new avenues for the development of materials with specific thermal characteristics (Wen-sheng, 2009).

Mecanismo De Acción

Mode of Action

It’s worth noting that similar compounds have been shown to exhibit antiviral activity . The compound may interact with its targets, leading to changes that inhibit the replication of viruses .

Biochemical Pathways

Given its potential antiviral activity, it may interfere with the life cycle of viruses .

Result of Action

Similar compounds have shown antiviral effects, suggesting that this compound may also exhibit similar properties .

Análisis Bioquímico

Biochemical Properties

It is known that benzoxazinones, the class of compounds to which it belongs, are involved in various biochemical reactions .

Molecular Mechanism

It is likely that it interacts with various biomolecules and may influence enzyme activity and gene expression, similar to other benzoxazinones .

Propiedades

IUPAC Name |

6,7-diamino-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3,9-10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKUIKNSFVLUJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=C(C(=C2)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2767807.png)

![(4-Chlorophenyl)-[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone](/img/structure/B2767809.png)

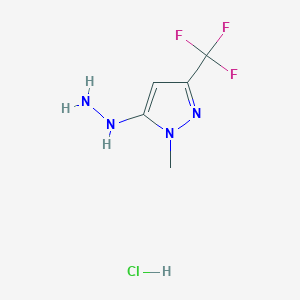

amine hydrochloride](/img/structure/B2767814.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2767824.png)